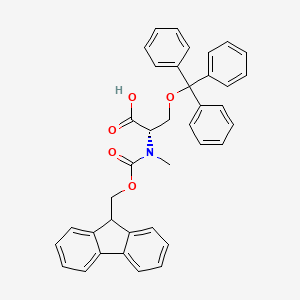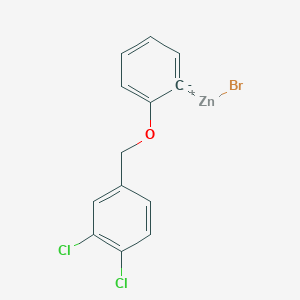
2-(3,4-DichlorobenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent. Organozinc reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is a solution in THF, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitate its use in various reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with phenylzinc bromide. The reaction is carried out in the presence of a base, such as lithium diisopropylamide (LDA), in THF. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound .
Industrial Production Methods
Industrial production of organozinc reagents, including this compound, often involves continuous flow chemistry techniques. These methods offer advantages such as improved safety, better control over reaction conditions, and scalability. Continuous flow reactors enhance mass and heat transfer, leading to more efficient and consistent production of organozinc reagents .
化学反应分析
Types of Reactions
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere, typically using argon or nitrogen.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(3,4-dichlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of the organic group to the target molecule, forming new carbon-carbon bonds. This process is often catalyzed by transition metals, such as palladium or nickel, which help activate the zinc reagent and promote the reaction .
相似化合物的比较
Similar Compounds
Phenylzinc bromide: A simpler organozinc reagent used in similar types of reactions.
Bromobenzene: An aryl bromide that can be converted to phenylzinc bromide and used in similar reactions.
Uniqueness
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required .
属性
分子式 |
C13H9BrCl2OZn |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-dichloro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
QPGOVVKFPVEKNF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


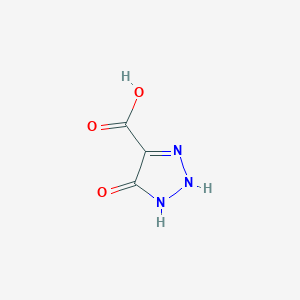
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
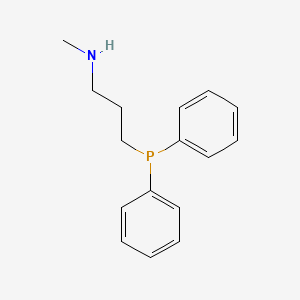
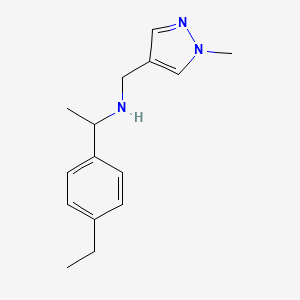

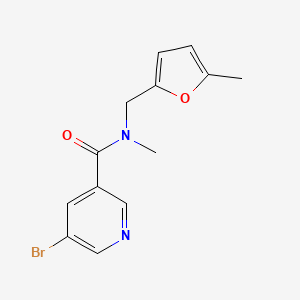
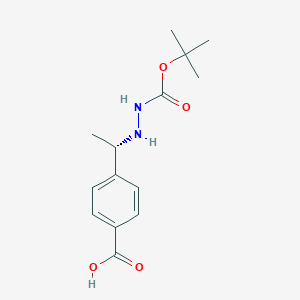
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)

![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
